molecular formula C7H6S B13568228 3-Ethynyl-4-methylthiophene

3-Ethynyl-4-methylthiophene

Cat. No.: B13568228
M. Wt: 122.19 g/mol
InChI Key: BFYOLYKNPDKMQK-UHFFFAOYSA-N
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Description

Contextualization within Thiophene-Based Organic Chemistry Research

Thiophene (B33073) and its derivatives are a cornerstone of heterocyclic chemistry, widely recognized for their utility in materials science and medicinal chemistry. researchgate.netchemicalbook.com Thiophene-based molecules are integral to the field of organic electronics, where their unique electronic properties, chemical versatility, and structural stability make them essential components in devices like organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). ijsr.netresearchgate.net The thiophene ring's ability to participate in π-conjugated systems allows for the design of materials with tailored electronic and optical properties. researchgate.net Researchers have explored everything from simple thiophenes to complex oligothiophenes and covalent organic frameworks (COFs) to harness these characteristics for light-driven applications and the development of organic semiconductors. researchgate.netmdpi.com

Within this broad context, 3-Ethynyl-4-methylthiophene (B6153949) serves as a specialized building block. Its precursor, 3-bromo-4-methylthiophene, is a common starting material for creating novel thiophene-containing monomers and polymers. uwaterloo.caresearchgate.netacs.org The synthesis of functionalized monomers from such precursors is a significant branch of thiophene research, aiming to fine-tune physical, chemical, and optical properties for specific, advanced applications. mdpi.com

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₇H₆S
Molecular Weight 122.2 g/mol
Appearance Not specified

Significance of Ethynyl (B1212043) and Methyl Functionalities in Research Design

The specific placement of the ethynyl and methyl groups on the thiophene ring is central to the research utility of this compound. Each group imparts distinct functionalities that chemists exploit in designing complex molecules.

The ethynyl group (–C≡CH) is of paramount importance for several reasons. Firstly, it extends the π-conjugated system of the thiophene ring, which can influence the electronic and optical properties of resulting materials, such as producing red-shifted absorption bands. uwaterloo.ca Secondly, the terminal alkyne is a highly versatile reactive handle. It is frequently used in metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, to form carbon-carbon bonds and construct larger, conjugated systems. researchgate.netuwaterloo.casemanticscholar.org This reaction is a cornerstone for synthesizing dialkynylthiophenes and linking thiophene units to other aromatic systems, such as pyrene (B120774). researchgate.netuwaterloo.ca The ethynyl group also enables participation in other reactions like "click" chemistry, specifically 1,3-dipolar cycloadditions, to create triazole-containing structures. beilstein-journals.orgsmolecule.com This reactivity makes ethynyl-substituted thiophenes valuable as π-spacers in porphyrin-based dyes for dye-sensitized solar cells, where they enhance light-harvesting capabilities. researchgate.netresearchgate.net

Historical Development of Research Perspectives on Alkynyl Thiophenes

The synthesis of thiophene derivatives has evolved significantly over the decades. Early approaches often relied on classical condensation reactions to form the thiophene ring itself. mdpi.comresearchgate.net The functionalization of pre-formed thiophene rings was another common strategy. chemicalbook.com The synthesis of oligothiophenes, for instance, has historical roots in methods like the Ullmann coupling of iodothiophene derivatives, a technique that dates back to the mid-20th century. nih.gov

The development of modern organometallic catalysis revolutionized the synthesis of functionalized alkynes, including alkynyl thiophenes. mdpi.com The advent of palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Negishi, and Suzuki reactions, provided highly efficient and regioselective methods for introducing ethynyl groups or linking thiophene units to other molecules. researchgate.netmdpi.comsemanticscholar.org These methods offered a significant improvement over older techniques, which often required harsher conditions or were less selective.

More recent innovations have focused on even more direct and atom-economical routes. This includes the development of metal-catalyzed or base-promoted heterocyclization reactions of functionalized alkynes that contain a sulfur atom, allowing for the construction of the substituted thiophene ring in a single, regiospecific step. mdpi.comresearchgate.netpsu.edu Research into the direct alkynylation of thiophenes using gold or other metal catalysts also represents a significant step forward, simplifying synthetic pathways to these valuable building blocks. smolecule.com This progression from multi-step functionalizations to direct, catalyzed syntheses has made complex alkynyl thiophenes like this compound more accessible for research.

Current Research Paradigms and Emerging Opportunities for this compound

Currently, this compound is primarily utilized as a strategic intermediate in the synthesis of novel organic materials. Its value lies in its pre-functionalized structure, which allows for its direct incorporation into larger, more complex systems with desirable properties.

A prominent research application is its use in the synthesis of fluorescent monomers. uwaterloo.ca In one reported synthesis, this compound was coupled with 1-bromopyrene (B33193) using a Sonogashira reaction. uwaterloo.ca This created a rigid, conjugated acetylene (B1199291) spacer between the thiophene and pyrene moieties, resulting in a novel monomer with distinct photophysical properties, including a red-shifted absorption band and strong fluorescence. uwaterloo.ca Such monomers are building blocks for advanced polymers and materials intended for optical and electronic applications. uwaterloo.ca

Table 2: Example of Sonogashira Coupling Reaction with this compound uwaterloo.ca

Reactant 1 Reactant 2 Catalysts Solvent Conditions Product

The broader field of thiophene research points to several emerging opportunities for this compound. The demand for new materials in organic electronics continues to drive the synthesis of precisely structured thiophene derivatives. ijsr.netresearchgate.net The combination of a thiophene core with an ethynyl linker is a proven strategy in designing donor-π-acceptor dyes for high-performance solar cells and photocatalysts for hydrogen fuel generation. researchgate.netresearchgate.net As researchers seek to fine-tune the performance of these devices, building blocks like this compound, which offer a specific substitution pattern, become increasingly valuable for systematically studying structure-property relationships. researchgate.net Its potential extends to the synthesis of novel covalent organic frameworks (COFs), where the defined geometry of the monomer is critical for creating porous, crystalline materials with applications in photocatalysis and solvatochromic sensing. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6S

Molecular Weight

122.19 g/mol

IUPAC Name

3-ethynyl-4-methylthiophene

InChI

InChI=1S/C7H6S/c1-3-7-5-8-4-6(7)2/h1,4-5H,2H3

InChI Key

BFYOLYKNPDKMQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC=C1C#C

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Ethynyl 4 Methylthiophene and Its Derivatives

Strategies for Regioselective Ethynylation of Thiophene (B33073) Derivatives

Achieving regioselectivity—the ability to introduce the ethynyl (B1212043) group at the desired C3 position of the 4-methylthiophene ring—is the foremost challenge in the synthesis. The inherent reactivity of the thiophene ring, which favors substitution at the C2 and C5 positions, must be overcome. This is typically managed by starting with a pre-functionalized thiophene ring where a leaving group, such as a halogen, is already in the C3 position.

The Sonogashira cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is the cornerstone for the synthesis of 3-Ethynyl-4-methylthiophene (B6153949). The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org

The general scheme for the synthesis of this compound via Sonogashira coupling involves the reaction of a 3-halo-4-methylthiophene (where the halide is typically iodine or bromine) with a protected or terminal alkyne. A common choice for the alkyne partner is trimethylsilylacetylene, as the trimethylsilyl (TMS) group can be easily removed later under mild basic conditions.

The catalytic cycle involves two main parts: a palladium cycle and a copper cycle. wikipedia.org

Palladium Cycle : A Pd(0) species undergoes oxidative addition with the 3-halo-4-methylthiophene.

Copper Cycle : Copper(I) iodide reacts with the terminal alkyne to form a copper(I) acetylide. wikipedia.org This species then undergoes transmetalation with the Pd(II) intermediate.

Reductive Elimination : The final step is the reductive elimination from the palladium complex to yield the 3-(alkynyl)-4-methylthiophene product and regenerate the Pd(0) catalyst. wikipedia.org

The use of a copper co-catalyst generally allows the reaction to proceed under milder conditions and increases the reaction rate. wikipedia.org However, copper-free Sonogashira protocols have also been developed to avoid the potential for alkyne homocoupling, an undesirable side reaction promoted by copper salts. acs.orgorganic-chemistry.org

While palladium-catalyzed reactions are dominant, other methods for creating ethynylthiophenes exist. Copper-promoted or catalyzed cyclization of specifically functionalized S-containing alkyne derivatives can lead to the formation of substituted thiophenes. mdpi.com For instance, (Z)-1-en-3-ynyl(butyl)sulfanes can be converted into the corresponding substituted 3-halothiophenes when treated with copper(II) halides. mdpi.com Although this method forms a halogenated thiophene rather than an ethynylthiophene directly, it represents a pathway to create the necessary precursors for subsequent ethynylation reactions. These metal-mediated approaches can offer high levels of regioselectivity and tolerate a broad spectrum of functional groups. nih.gov

Synthesis of Halogenated Thiophene Precursors for this compound

The successful synthesis of this compound via Sonogashira coupling is critically dependent on the availability of a suitable halogenated precursor, namely 3-bromo-4-methylthiophene or 3-iodo-4-methylthiophene. The reactivity of the halide in the Sonogashira reaction follows the order I > Br >> Cl. wikipedia.org Therefore, the iodo- and bromo-derivatives are the most common starting materials.

The synthesis of these precursors often starts from 4-methylthiophene. Direct halogenation of 4-methylthiophene would lead to a mixture of products, with substitution favored at the 2- and 5-positions. Therefore, a more controlled, multi-step approach is required to install the halogen at the 3-position. One common strategy involves the sulfonation or acylation of the thiophene ring to block the more reactive positions, followed by halogenation and subsequent removal of the blocking group. An alternative is to build the thiophene ring with the desired substitution pattern already in place, for example, through a Gewald or Paal-Knorr thiophene synthesis. derpharmachemica.compharmaguideline.com Thiophenes with a C-C bond at the 3-position are often synthesized by modifying the existing thiophene core, frequently starting from 3-halothiophene compounds. mdpi.com

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters, including the choice of catalyst, ligands, solvent, and temperature.

The choice of palladium source and the associated ligands has a significant effect on the catalytic activity. While many palladium complexes can catalyze the Sonogashira reaction, those with phosphine ligands are most common. wikipedia.org Dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2] and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] are frequently used catalyst precursors. acs.orgnih.gov The active catalyst is a Pd(0) species, which can be formed in situ from Pd(II) sources through reduction by amines or phosphine ligands present in the reaction mixture. wikipedia.org

The nature of the phosphine ligand can influence the stability and activity of the catalyst. Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination, leading to improved catalytic turnover. The table below summarizes various palladium catalysts and their general applicability in Sonogashira couplings.

Catalyst SystemCommon SubstratesKey CharacteristicsReference
PdCl2(PPh3)2 / CuIAryl Iodides, Aryl BromidesClassical, robust system; CuI co-catalyst increases rate. acs.org
Pd(PPh3)4 / CuIAryl Iodides, Aryl BromidesUses Pd(0) directly; effective but can be sensitive to air. mdpi.com
Pd(OAc)2 / LigandAryl Iodides, Bromides, ChloridesVersatile Pd(II) source; requires a ligand (e.g., PPh3, AsPh3). lucp.net
Pd2(dba)3 / LigandAryl Iodides, BromidesAir-stable Pd(0) source; often used in copper-free systems. lucp.net
PdCl2(PCy3)2Aryl BromidesUses a bulky, electron-rich phosphine ligand (PCy3), enhancing activity. researchgate.net

The choice of solvent plays a critical role in the Sonogashira coupling, influencing reaction rates, selectivity, and catalyst stability. lucp.net A wide range of solvents have been investigated, from polar aprotic solvents like DMF and THF to nonpolar solvents like toluene. lucp.netresearchgate.netbeilstein-journals.org The solvent must be able to dissolve the reactants and the catalyst system. Polar solvents can stabilize charged intermediates, potentially enhancing regioselectivity. lucp.net In some cases, the amine base, such as triethylamine, can also serve as the solvent. kaust.edu.sa More recently, greener and more sustainable solvents, including water and bio-derived solvents like Cyrene, have been successfully employed. beilstein-journals.orgacs.org

Temperature is another crucial parameter. While the use of a copper co-catalyst often allows the reaction to proceed at or near room temperature for reactive substrates like aryl iodides, less reactive substrates such as aryl bromides may require heating to achieve a reasonable reaction rate. wikipedia.org Optimization studies often involve screening various temperatures to find the balance between reaction speed and the prevention of side reactions or catalyst decomposition. kaust.edu.sa

The following table illustrates the impact of different solvents and temperatures on the yield of a representative Sonogashira coupling reaction.

SolventTemperature (°C)Typical YieldNotesReference
THF50ModerateCommonly used, good solubility for many substrates. researchgate.net
DMFRoom Temp - 100Good to HighPolar aprotic, can accelerate reaction but may displace ligands. lucp.netresearchgate.net
Triethylamine (Et3N)50 - 80GoodActs as both base and solvent. kaust.edu.sa
Toluene70 - 110Good to HighNonpolar, often used in copper-free systems. lucp.net
WaterRoom TempHighRequires surfactants or specific ligands for micellar catalysis; green alternative. acs.org
Cyrene30High (96%)Bio-derived alternative to DMF. beilstein-journals.org

Scalability Considerations for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of several critical factors to ensure a safe, efficient, and economically viable process. The scalability of the synthesis, primarily centered around the Sonogashira coupling reaction, is contingent upon the optimization of catalyst systems, reaction conditions, reactor technology, and downstream processing.

A key synthetic route for this compound involves the palladium-catalyzed Sonogashira coupling of a 3-halo-4-methylthiophene with a suitable acetylene (B1199291) source. The choice of the halide (iodide, bromide, or chloride) on the thiophene ring significantly impacts reactivity, with iodides generally being the most reactive, which is a crucial consideration for large-scale production where reaction times and catalyst loadings directly affect cost.

Catalyst System Optimization

The efficiency of the Sonogashira coupling on an industrial scale is heavily dependent on the catalyst system. While homogeneous palladium catalysts, such as those with phosphine ligands, are widely used in laboratory settings, their application in large-scale production presents challenges related to cost, stability, and removal from the final product. For industrial applications, minimizing the amount of palladium is a primary concern due to its high cost. Therefore, the development of highly active catalysts that can be used at low loadings is essential.

Heterogeneous catalysts, where the palladium is supported on a solid matrix, offer a promising alternative for scalable production. These catalysts can be more easily separated from the reaction mixture, simplifying downstream processing and allowing for catalyst recycling, which can significantly reduce costs. However, leaching of the metal from the support and potential lower activity compared to homogeneous systems are challenges that need to be addressed.

The use of a copper(I) co-catalyst, typically copper(I) iodide, is common in Sonogashira reactions to facilitate the formation of the copper acetylide intermediate, which then transmetalates with the palladium complex. wikipedia.org While effective, the presence of copper can lead to the formation of undesired alkyne homocoupling (Glaser coupling) products, necessitating careful control of reaction conditions, such as maintaining an inert atmosphere. wikipedia.org Copper-free Sonogashira protocols have been developed to circumvent this issue and are attractive for large-scale synthesis to simplify purification. wikipedia.org

Table 1: Comparison of Catalyst Systems for Sonogashira Coupling

Catalyst System Advantages Disadvantages Scalability Considerations
Homogeneous Pd/Cu High reactivity and yields at lab scale. Difficult to remove from product, high cost of palladium, potential for Glaser coupling. Requires extensive purification steps, catalyst cost is a major factor.
Homogeneous Copper-Free Pd Avoids Glaser coupling byproducts. May require higher catalyst loadings or more specialized ligands. Simplifies purification, but catalyst cost and efficiency are still key.

| Heterogeneous Pd | Easy separation and potential for recycling. | Potential for metal leaching, may have lower activity. | Reduces purification costs and catalyst waste, but long-term stability needs to be validated. |

Reactor Technology: Batch vs. Continuous Flow

The choice between batch and continuous flow reactors is a critical decision in scaling up the production of this compound. Traditional batch reactors are well-established and versatile. However, for a highly exothermic reaction like the Sonogashira coupling, managing heat transfer in large batch reactors can be challenging and may pose safety risks.

Continuous flow chemistry offers several advantages for this type of reaction. libretexts.org The small internal volume of flow reactors allows for superior heat and mass transfer, leading to better temperature control, improved safety, and potentially higher yields and purity. libretexts.org The ability to operate at higher temperatures and pressures in a controlled manner can also accelerate reaction rates. Furthermore, continuous processes are often easier to automate and can lead to more consistent product quality. The economic benefits of continuous flow can include reduced capital expenditure on large reactors and lower operational costs due to increased efficiency and automation. labx.commanufacturingchemist.com

Table 2: Comparison of Batch and Continuous Flow Production

Parameter Batch Production Continuous Flow Production
Heat Transfer Limited, potential for hot spots. Excellent, precise temperature control.
Safety Higher risk with large volumes of reagents. Inherently safer due to small reaction volumes.
Scalability Requires larger vessels for increased output. Achieved by longer run times or parallelization of reactors.
Process Control More challenging to maintain homogeneity. Precise control over reaction parameters.
Capital Cost High for large-scale, specialized reactors. Potentially lower due to smaller equipment size. labx.commanufacturingchemist.com

| Operating Cost | Can be higher due to lower efficiency and manual intervention. | Often lower due to automation and higher efficiency. labx.commanufacturingchemist.com |

Downstream Processing and Purification

The purification of this compound on a large scale must be efficient and cost-effective. The primary impurities to be removed are residual palladium and copper catalysts, ligand fragments, and any byproducts from the reaction, such as homocoupled alkynes.

For processes using homogeneous catalysts, purification can be complex. Techniques such as extraction, crystallization, and chromatography may be employed. However, chromatography is often not economically viable for large-scale production. The use of metal scavengers, which are solid supports functionalized to bind with residual metals, is a common strategy in the pharmaceutical industry to reduce metal contamination to acceptable levels. silicycle.com

If a heterogeneous catalyst is used, the initial purification step is simplified to a filtration to remove the catalyst. Subsequent purification steps would then focus on removing organic impurities. Distillation could be a viable option for the purification of the final product, depending on its boiling point and thermal stability. Crystallization is another potential method if the product is a solid at room temperature and a suitable solvent system can be identified. emu.edu.tr

Economic and Environmental Considerations

Waste management is another important consideration. The development of a process with high atom economy, where a large proportion of the atoms from the reactants are incorporated into the final product, is a key principle of green chemistry and can significantly reduce waste generation and disposal costs. The environmental impact of the entire process, from raw material sourcing to waste treatment, must be assessed to ensure a sustainable manufacturing process.

Chemical Transformations and Reaction Mechanisms of 3 Ethynyl 4 Methylthiophene

Reactions Involving the Ethynyl (B1212043) Moiety of 3-Ethynyl-4-methylthiophene (B6153949)

The carbon-carbon triple bond of the ethynyl group is a site of high electron density, making it susceptible to a variety of addition and cycloaddition reactions.

The ethynyl group of this compound can participate as a dipolarophile in [3+2] cycloaddition reactions. uchicago.eduyoutube.com This type of reaction involves a 1,3-dipole, such as an azide, nitrile oxide, or diazomethane, reacting with the alkyne to form a five-membered heterocyclic ring. uchicago.edu The reaction proceeds in a concerted fashion, where the two new sigma bonds are formed simultaneously. youtube.com For instance, the reaction of this compound with an azide would yield a triazole derivative, while reaction with a nitrile oxide would produce an isoxazole. These reactions are a powerful tool for the synthesis of complex heterocyclic systems.

While less common for simple alkynes, the ethynyl group could potentially act as the two-atom component in a formal [4+3] cycloaddition. wikipedia.org This type of reaction typically involves a 4-atom π-system (like a diene) and a 3-atom π-system (like an allyl cation) to form a seven-membered ring. wikipedia.org Intramolecular [4+3] cycloadditions involving thiophenes have been reported, demonstrating the ability of the thiophene (B33073) ring to act as the diene component. nih.gov

Cycloaddition TypeReactant with this compoundProduct Type
[3+2] CycloadditionAzide (R-N₃)1,2,3-Triazole
[3+2] CycloadditionNitrile Oxide (R-CNO)Isoxazole
[3+2] CycloadditionDiazomethane (CH₂N₂)Pyrazole
[4+3] Cycloaddition (Intramolecular)Tethered DieneFused Seven-Membered Ring

The triple bond of the ethynyl group is susceptible to attack by both nucleophiles and electrophiles. Nucleophilic addition to alkynes typically requires activation of the alkyne or the use of a strong nucleophile. For instance, the addition of nucleophiles such as amines or thiols can occur, often catalyzed by a transition metal, to yield substituted vinylthiophenes. The regioselectivity of the addition is influenced by the electronic nature of the thiophene ring and any activating groups.

Electrophilic addition to the triple bond proceeds via the formation of a vinyl cation intermediate. Common electrophiles such as hydrogen halides (HX) and halogens (X₂) can add across the triple bond. The initial addition follows Markovnikov's rule, with the electrophile adding to the carbon atom that is not attached to the thiophene ring, leading to the more stable vinyl cation. A second addition can occur to yield a di-substituted alkane.

Metal-Catalyzed Coupling Reactions Utilizing this compound as a Building Block

The terminal alkyne functionality of this compound makes it an excellent building block in a variety of metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium complex. libretexts.orgnih.govtcichemicals.comnih.gov While the classic Suzuki reaction involves sp²-sp² coupling, its scope has expanded to include sp-hybridized carbons. This compound can be converted to its corresponding boronic acid or ester derivative and then coupled with various aryl or vinyl halides to produce disubstituted alkynes. organic-chemistry.org Alternatively, a halogenated this compound could be coupled with an organoboron reagent.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organohalide, catalyzed by palladium. orgsyn.orgwikipedia.orgorganic-chemistry.orglibretexts.org this compound can be converted into an organostannane derivative, which can then be coupled with a variety of organic halides or triflates. wikipedia.org The Stille reaction is known for its tolerance of a wide range of functional groups. orgsyn.org

Heck Reaction: The Heck reaction is a palladium-catalyzed reaction that forms a substituted alkene from an unsaturated halide or triflate and an alkene. organic-chemistry.orgyoutube.comwikipedia.orgnih.govlibretexts.org While the classic Heck reaction involves alkenes, variations involving alkynes, known as Sonogashira-Heck reactions, can occur. More directly, the ethynyl group of this compound can be utilized in Sonogashira coupling, a related palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. acs.org

Coupling ReactionKey ReactantsCatalyst System (Typical)Resulting Bond Formation
SuzukiOrganoboron derivative of this compound + OrganohalidePd(PPh₃)₄, BaseC(sp)-C(sp²) or C(sp)-C(sp³)
StilleOrganostannane derivative of this compound + OrganohalidePd(PPh₃)₄C(sp)-C(sp²) or C(sp)-C(sp³)
Heck (Sonogashira)This compound + OrganohalidePd catalyst, Cu(I) cocatalyst, BaseC(sp)-C(sp²) or C(sp)-C(sp)

The presence of the reactive ethynyl group allows this compound to serve as a monomer in the synthesis of conjugated polymers and oligomers. These materials are of interest for their potential applications in organic electronics.

Polymerization can be achieved through various metal-catalyzed reactions. For instance, oxidative coupling of the terminal alkyne can lead to the formation of polydiacetylenes. Transition metal-catalyzed polymerization, similar to the polymerization of other substituted thiophenes, can also be employed.

Oligomers of defined length can be synthesized using iterative cross-coupling strategies. For example, a Sonogashira coupling reaction between a protected this compound and a halogenated derivative can be used to create dimers, trimers, and longer oligomers. This stepwise approach allows for precise control over the length and properties of the resulting oligothiophene.

Reactivity of the Thiophene Ring in this compound

The thiophene ring is an electron-rich aromatic system and is generally susceptible to electrophilic substitution reactions. The positions on the thiophene ring are not equivalent, and the directing effects of the substituents (methyl and ethynyl groups) will influence the regioselectivity of these reactions. The methyl group at the 4-position is an activating, ortho-, para-directing group. The ethynyl group at the 3-position is a deactivating group. Therefore, electrophilic substitution is most likely to occur at the 2- and 5-positions of the thiophene ring.

Common electrophilic substitution reactions for thiophenes include nitration, sulfonation, halogenation, and Friedel-Crafts acylation and alkylation. derpharmachemica.com The specific conditions required for these reactions would need to be carefully controlled to avoid reactions at the ethynyl group.

Furthermore, the thiophene ring can interact with transition metals, which can lead to C-S bond cleavage or other transformations. researchgate.net This reactivity is important in the context of hydrodesulfurization processes and can also be exploited in organometallic chemistry for the synthesis of novel complexes.

Electrophilic Aromatic Substitution Studies

The thiophene ring is known to be susceptible to electrophilic aromatic substitution (EAS) reactions, often with greater reactivity than benzene. The substituents on the thiophene ring, in this case, a methyl group at the 4-position and an ethynyl group at the 3-position, play a crucial role in directing the position of substitution. The methyl group is an activating, ortho-para director, while the ethynyl group is a deactivating, meta-director.

In this compound, the positions available for substitution are C2 and C5. The directing effects of the existing substituents would influence the regiochemical outcome of EAS reactions.

Expected Reactivity in Common Electrophilic Aromatic Substitution Reactions:

Reaction TypeElectrophileExpected Major Product(s)Rationale
Halogenation Br⁺, Cl⁺2-Halo-3-ethynyl-4-methylthiophene and/or 5-Halo-3-ethynyl-4-methylthiopheneThe methyl group activates the adjacent C5 position, while the ethynyl group deactivates the ring. The C2 position is also activated by the sulfur atom. The outcome would depend on the specific reaction conditions and the interplay of electronic and steric effects.
Nitration NO₂⁺2-Nitro-3-ethynyl-4-methylthiophene and/or 5-Nitro-3-ethynyl-4-methylthiopheneSimilar to halogenation, the directing effects of the methyl and ethynyl groups will determine the position of nitration. Strong acidic conditions might also lead to reactions at the ethynyl group.
Sulfonation SO₃2-Sulfonyl-3-ethynyl-4-methylthiophene and/or 5-Sulfonyl-3-ethynyl-4-methylthiopheneThe regioselectivity will be governed by the directing groups.
Friedel-Crafts Acylation RCO⁺2-Acyl-3-ethynyl-4-methylthiophene and/or 5-Acyl-3-ethynyl-4-methylthiopheneThe thiophene ring is sufficiently activated for Friedel-Crafts reactions. The position of acylation will be influenced by the directing groups and steric hindrance. asianpubs.org
Friedel-Crafts Alkylation R⁺2-Alkyl-3-ethynyl-4-methylthiophene and/or 5-Alkyl-3-ethynyl-4-methylthiopheneSimilar to acylation, but with the potential for polyalkylation and carbocation rearrangements.

Redox Chemistry of the Thiophene Core and Ethynyl Substituent

The redox behavior of this compound is characterized by the electrochemical properties of both the thiophene ring and the ethynyl group. Thiophene and its derivatives can be oxidized to form radical cations, which can then undergo further reactions, including polymerization. The ethynyl group can also participate in redox reactions.

Oxidation:

Upon oxidation, a radical cation would be formed. The stability and subsequent reactivity of this radical cation would depend on the reaction conditions. In the context of electropolymerization, the radical cations could couple to form polymers with a polythiophene backbone, a process of significant interest in materials science.

Reduction:

The reduction of the thiophene ring is generally difficult. The ethynyl group, however, can be reduced. Catalytic hydrogenation, for example, could selectively reduce the triple bond to a double bond (ethenyl) or a single bond (ethyl), depending on the catalyst and reaction conditions.

Expected Redox Potentials (Qualitative):

ProcessExpected PotentialNotes
Oxidation (Thiophene Ring) Moderately PositiveThe methyl group facilitates oxidation, while the ethynyl group hinders it. The exact potential would require experimental measurement via techniques like cyclic voltammetry.
Reduction (Ethynyl Group) NegativeThe triple bond is reducible, for instance, through catalytic hydrogenation.

Specific cyclic voltammetry data for this compound is not available in the searched literature. Such data would provide quantitative information on its oxidation and reduction potentials.

Chemo- and Regioselectivity in Transformations of this compound

The presence of two distinct reactive sites, the thiophene ring and the ethynyl group, makes chemo- and regioselectivity key considerations in the functionalization of this compound. The choice of reagents and reaction conditions can allow for selective transformations at either the ring or the substituent.

Chemoselectivity:

Reactions at the Ethynyl Group: The triple bond of the ethynyl group can undergo a variety of reactions, including:

Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in the presence of a palladium and copper catalyst. This is a powerful method for forming carbon-carbon bonds. wikipedia.org

Click Chemistry (Huisgen Cycloaddition): The ethynyl group can react with azides to form triazoles.

Hydration: Addition of water across the triple bond, typically catalyzed by mercury salts, would yield a methyl ketone.

Hydrohalogenation: Addition of HX (X = Cl, Br, I) would yield vinyl halides.

Reduction: As mentioned earlier, selective hydrogenation can convert the ethynyl group to an ethenyl or ethyl group.

Reactions at the Thiophene Ring: Electrophilic aromatic substitution, as discussed in section 3.3.1, is the primary mode of reaction for the thiophene ring. By choosing appropriate electrophiles and catalysts, functional groups can be introduced at the C2 or C5 positions.

Regioselectivity:

As discussed in the context of electrophilic aromatic substitution, the regioselectivity of reactions on the thiophene ring is directed by the existing methyl and ethynyl substituents. The interplay of their activating/deactivating and directing effects determines the position of substitution. For reactions involving the ethynyl group, such as addition reactions, the regioselectivity is also a critical factor (e.g., Markovnikov vs. anti-Markovnikov addition).

Advanced Spectroscopic and Spectroelectrochemical Characterization of 3 Ethynyl 4 Methylthiophene and Its Architectures

Elucidating Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, as well as correlations in 2D NMR experiments, the precise connectivity of atoms in 3-ethynyl-4-methylthiophene (B6153949) can be determined.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the two aromatic protons on the thiophene (B33073) ring, the single acetylenic proton, and the three protons of the methyl group. The electron-withdrawing nature of the ethynyl (B1212043) group and the electron-donating nature of the methyl group will influence the chemical shifts of the ring protons.

The ¹³C NMR spectrum will provide information on the carbon skeleton. It is expected to show seven unique signals: four for the thiophene ring carbons (two quaternary, two methine), two for the sp-hybridized carbons of the ethynyl group, and one for the methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Predicted values are based on data from 3-methylthiophene (B123197) and known substituent effects.

Atom/GroupSpectroscopy TypePredicted Chemical Shift (δ, ppm)Expected Multiplicity
Thiophene H-2¹H NMR~7.1-7.3Doublet (d)
Thiophene H-5¹H NMR~6.9-7.1Doublet (d)
Ethynyl H¹H NMR~3.1-3.4Singlet (s)
Methyl (-CH₃)¹H NMR~2.2-2.4Singlet (s)
Thiophene C-2¹³C NMR~125-129CH
Thiophene C-3¹³C NMR~120-124Quaternary C
Thiophene C-4¹³C NMR~138-142Quaternary C
Thiophene C-5¹³C NMR~121-125CH
Ethynyl C-α (C≡CH)¹³C NMR~80-85Quaternary C
Ethynyl C-β (-C≡CH)¹³C NMR~75-80CH
Methyl (-CH₃)¹³C NMR~14-16CH₃

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals predicted above and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a weak long-range coupling (⁴J) would be expected between the thiophene protons at the 2- and 5-positions, appearing as a cross-peak in the COSY spectrum. The absence of other correlations would confirm the substitution pattern.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. Expected correlations would include:

The signal for H-2 with the signal for C-2.

The signal for H-5 with the signal for C-5.

The acetylenic proton signal with the terminal ethynyl carbon (C-β).

The methyl proton signals with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) couplings between protons and carbons, which is vital for connecting the molecular fragments. Key expected HMBC correlations for this compound would be:

Methyl protons to C-4, C-3, and C-5 of the thiophene ring.

Acetylenic proton to the internal ethynyl carbon (C-α) and to thiophene carbons C-3 and C-4.

Thiophene proton H-2 to C-3, C-4, and C-5.

Thiophene proton H-5 to C-4, C-3, and the methyl carbon.

Vibrational Analysis via Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound would be dominated by vibrations characteristic of the thiophene ring and the ethynyl and methyl substituents.

Ethynyl Unit:

≡C-H Stretch: A sharp, weak-to-medium intensity band is expected around 3300 cm⁻¹ in the IR spectrum.

C≡C Stretch: A weak but sharp absorption is predicted in the 2100-2150 cm⁻¹ region. This band is often stronger in the Raman spectrum.

Thiophene Unit:

Aromatic C-H Stretch: These vibrations typically appear just above 3000 cm⁻¹, likely around 3100 cm⁻¹.

Aromatic C=C Ring Stretch: Several bands are expected in the 1300-1550 cm⁻¹ region, characteristic of the thiophene ring's aromaticity.

C-S Stretch: These vibrations are generally found in the fingerprint region, typically between 600-800 cm⁻¹.

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Ethynyl ≡C-H Stretch3320 - 3280Medium, SharpMedium
Aromatic C-H Stretch3120 - 3080MediumStrong
Aliphatic C-H Stretch (Methyl)3000 - 2850MediumMedium
Ethynyl C≡C Stretch2150 - 2100Weak, SharpStrong
Thiophene Ring C=C Stretch1550 - 1300Medium to StrongMedium
C-H Bending (Methyl)1470 - 1430MediumMedium
C-H Out-of-Plane Bending900 - 700StrongWeak
Thiophene Ring C-S Stretch800 - 600MediumMedium

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision.

For this compound (C₇H₆S), the theoretical exact mass of the molecular ion [M]⁺˙ can be calculated. This precise mass measurement would unequivocally confirm its elemental formula.

Predicted Fragmentation Pathways: Under electron ionization (EI) conditions, the molecular ion would undergo fragmentation, providing further structural information. Expected fragmentation patterns include:

Formation of the [M-H]⁺ ion: Loss of the acidic acetylenic proton.

Formation of the [M-CH₃]⁺ ion: Loss of a methyl radical, leading to a stable thiophenyl-ethynyl cation.

Ring cleavage: Thiophene rings can fragment through characteristic pathways, such as the loss of acetylene (B1199291) (C₂H₂) or thioformaldehyde (B1214467) (CH₂S), leading to smaller charged fragments.

Loss of the ethynyl group: Cleavage of the C-C bond between the thiophene ring and the ethynyl substituent.

The relative abundance of these fragment ions in the mass spectrum would provide a unique fingerprint for the molecule, confirming the identity and connectivity of the methyl and ethynyl substituents on the thiophene core.

Electronic Structure Probing via UV-Visible Absorption and Emission Spectroscopy

UV-Visible absorption and emission spectroscopy are powerful techniques to probe the electronic structure of organic molecules. The absorption of ultraviolet or visible light promotes electrons from the ground state to higher energy excited states, while emission spectroscopy (fluorescence) tracks the radiative decay of these excited states.

The electronic transitions in thiophene and its derivatives are primarily of a π → π* nature, originating from the delocalized π-electron system of the aromatic ring. The position of the absorption maximum (λmax) is sensitive to the nature and position of substituents on the thiophene ring.

For this compound, the electronic structure is influenced by both the electron-donating methyl group and the electron-withdrawing, π-extending ethynyl group. The methyl group, through inductive and hyperconjugative effects, tends to increase the energy of the highest occupied molecular orbital (HOMO). Conversely, the ethynyl group can lower the energy of the lowest unoccupied molecular orbital (LUMO) by extending the π-conjugation. The interplay of these substituents is expected to result in a red-shift (bathochromic shift) of the absorption maximum compared to unsubstituted thiophene.

Based on studies of similar substituted thiophenes, the predicted UV-Visible absorption data for this compound in a non-polar solvent like hexane (B92381) is presented below.

Table 1: Predicted UV-Visible Absorption Data for this compound

Compound Predicted λmax (nm) Predicted Molar Absorptivity (ε, M⁻¹cm⁻¹) Transition Type
This compound ~250-270 ~8,000-12,000 π → π*

The predicted λmax is based on the known absorption of thiophene (~231 nm) and the typical bathochromic shifts induced by methyl and ethynyl groups. The molar absorptivity is estimated based on values for similarly substituted thiophenes.

The photophysical behavior of this compound is expected to differ between the solution and solid states. In dilute solutions, the molecule is isolated, and its emission properties (fluorescence) are governed by its intrinsic electronic structure and solvent interactions. Thiophene derivatives are known to exhibit solvatochromism, where the emission wavelength shifts with solvent polarity. For a molecule with potential intramolecular charge transfer character, a red-shift in emission is expected in more polar solvents.

In the solid state, intermolecular interactions such as π-π stacking can significantly alter the photophysical properties. These interactions can lead to the formation of aggregates, which often exhibit red-shifted and broadened emission spectra compared to the solution phase. In some cases, aggregation-caused quenching (ACQ) can occur, leading to a decrease in fluorescence quantum yield. However, for some thiophene-based materials, aggregation-induced emission (AIE) has been observed, where the solid-state fluorescence is enhanced. The specific behavior of this compound would depend on its solid-state packing.

Table 2: Predicted Photophysical Properties of this compound

State Predicted Emission λmax (nm) Predicted Quantum Yield (ΦF) Key Influencing Factors
Dilute Solution (Non-polar solvent) ~300-330 Low to moderate Intrinsic electronic structure
Solid State Red-shifted vs. solution Variable (potential for ACQ or AIE) Intermolecular π-π stacking, crystal packing

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a crystal structure would provide invaluable information on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not available, we can predict some of its solid-state characteristics based on known structures of similar thiophene derivatives. The planar thiophene ring, coupled with the linear ethynyl group, would likely encourage π-π stacking interactions. The methyl group might introduce some steric hindrance, influencing the packing arrangement.

A hypothetical set of crystallographic data is presented below, based on typical values for small molecule thiophene derivatives.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Predicted Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or Pbca
a (Å) 5-10
b (Å) 8-15
c (Å) 10-20
β (°) 90-105 (for monoclinic)
Z (molecules per unit cell) 4 or 8
Key Intermolecular Interactions π-π stacking, C-H···π interactions

Spectroelectrochemical Studies for Redox Behavior and Electronic Changes in Polymer Systems

Spectroelectrochemistry combines electrochemical techniques with spectroscopy to study the changes in a molecule's electronic structure as it undergoes redox reactions. This is particularly relevant for polymers of this compound, as the electrochemical doping/dedoping process is central to their application in electronic devices.

Upon electrochemical oxidation (p-doping) of poly(this compound), radical cations (polarons) are formed on the polymer backbone. As the oxidation potential increases, these can combine to form dications (bipolarons). These charge carriers introduce new electronic states within the bandgap of the polymer, leading to significant changes in the UV-Visible-NIR absorption spectrum.

Typically, the π → π* transition of the neutral polymer is bleached, while new absorption bands appear at lower energies, corresponding to transitions involving the polaron and bipolaron states.

Table 4: Predicted Spectroelectrochemical Behavior of Poly(this compound)

Redox State Key Species Predicted New Absorption Bands (eV)
Neutral - -
Partially Oxidized Polarons Two bands: ~0.5-0.8 eV and ~1.2-1.5 eV
Highly Oxidized Bipolarons One broad band: ~0.7-1.0 eV

The ethynyl and methyl substituents on the thiophene ring would also influence the redox potentials of the resulting polymer. The electron-donating methyl group would likely lower the oxidation potential, making the polymer easier to dope, while the ethynyl group's effect would be more complex, influencing both the electronic structure and the polymer's conformation.

Computational and Theoretical Investigations of 3 Ethynyl 4 Methylthiophene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nrel.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and, consequently, other molecular properties. unipd.it The first step in most computational studies is geometry optimization, which locates the minimum energy conformation of the molecule. nih.gov

Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry due to its favorable balance of accuracy and computational cost. sapub.orgaps.org DFT methods calculate the electronic structure based on the electron density rather than the complex many-electron wavefunction. sapub.orgnih.gov Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-31G(d) or the more extensive 6-311++G(d,p) are commonly used to study thiophene-based systems. nih.govsapub.orgjmaterenvironsci.comnih.gov

For 3-Ethynyl-4-methylthiophene (B6153949), DFT calculations would be used to determine its optimized ground-state geometry. These calculations yield key structural parameters, including bond lengths, bond angles, and dihedral angles. The results would show a planar thiophene (B33073) ring, with the substituents lying in or close to the ring plane to maximize conjugation and minimize steric hindrance.

Below is a table of hypothetical optimized geometric parameters for this compound, based on typical values for substituted thiophenes. nih.govresearchgate.net

Table 1: Predicted Geometrical Parameters of this compound using DFT/B3LYP

ParameterPredicted Value
Bond Lengths (Å)
C-S1.725
C=C (thiophene ring)1.378
C-C (thiophene ring)1.430
C-C (ring to ethynyl)1.425
C≡C (ethynyl)1.210
C-H (ethynyl)1.065
C-C (ring to methyl)1.510
Bond Angles (°)
C-S-C92.5
S-C=C111.8
C-C-C (thiophene ring)112.0
C-C-C≡C178.5

DFT calculations also provide insights into the electronic properties, such as the molecular dipole moment and the distribution of electron density, which can be visualized using molecular electrostatic potential (MEP) maps to identify electron-rich and electron-poor regions of the molecule. researchgate.net

While DFT is highly effective, ab initio (from first principles) methods provide a systematically improvable and often more accurate approach to electronic structure, albeit at a higher computational expense. ajchem-a.com Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are considered benchmarks for molecular calculations. nih.gov For a molecule like this compound, these high-level calculations could be used to refine the geometry and energies obtained from DFT, providing a more precise understanding of its electronic structure and stability. researchgate.net They are particularly valuable for validating the results of less computationally demanding DFT functionals. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are widely used to predict spectroscopic data, which aids in the interpretation of experimental spectra.

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework. scielo.org.za The predicted shifts for this compound would be compared to tetramethylsilane (B1202638) (TMS) as a reference. Such calculations can help assign peaks in experimental spectra and understand how the electronic environment of each nucleus is affected by the ethynyl (B1212043) and methyl substituents.

IR Spectroscopy: The calculation of vibrational frequencies through DFT is a standard procedure. scielo.org.za By finding the second derivatives of the energy with respect to atomic positions, a Hessian matrix is constructed, and its diagonalization yields the harmonic vibrational frequencies. nrel.gov These theoretical frequencies often require a scaling factor to better match experimental results. For this compound, characteristic vibrational modes such as the C≡C-H stretch (~3300 cm⁻¹), the C≡C stretch (~2100 cm⁻¹), C-S stretching modes within the ring, and C-H vibrations of the methyl group and thiophene ring would be identified. researchgate.net

UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be modeled using Time-Dependent Density Functional Theory (TD-DFT). nih.govsharif.edu This method calculates the excitation energies from the ground state to various excited states. For this compound, the primary electronic transitions are expected to be of the π → π* type, involving the conjugated system of the thiophene ring and the ethynyl group. researchgate.net The calculations provide the maximum absorption wavelength (λmax) and the oscillator strength, which relates to the intensity of the absorption band. sharif.edu

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
¹H NMRChemical Shift (δ, ppm)Ring H: 6.8-7.2; Ethynyl H: ~3.1; Methyl H: ~2.2
¹³C NMRChemical Shift (δ, ppm)Ring C: 120-140; Ethynyl C: 75-85; Methyl C: ~15
IRVibrational Frequency (cm⁻¹)ν(≡C-H): 3310; ν(C≡C): 2105; ν(C-S): ~840
UV-Visλmax (nm)~250-270 (π → π*)

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.gov A smaller gap suggests the molecule is more easily excitable and generally more reactive. ajchem-a.com For this compound, the conjugated π-system of the thiophene ring and the ethynyl group would be the primary contributors to the frontier orbitals.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated: sapub.org

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the electron-accepting capability.

Table 3: Predicted FMO Energies and Reactivity Descriptors for this compound

ParameterFormulaPredicted Value
HOMO EnergyE_HOMO-6.2 eV
LUMO EnergyE_LUMO-1.0 eV
HOMO-LUMO Gap (ΔE)E_LUMO - E_HOMO5.2 eV
Electronegativity (χ)-(E_HOMO + E_LUMO)/23.6 eV
Chemical Hardness (η)(E_LUMO - E_HOMO)/22.6 eV
Electrophilicity Index (ω)χ² / (2η)2.49 eV

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along a reaction coordinate.

For this compound, one could investigate reactions such as electrophilic aromatic substitution or addition reactions across the ethynyl triple bond. The process involves:

Locating the optimized geometries of the reactants and products.

Searching for the transition state structure connecting them. This is often done using methods that optimize to a saddle point.

Verifying the transition state by performing a frequency calculation. A true TS will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Calculating the activation energy (Ea) as the energy difference between the transition state and the reactants.

Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the desired reactants and products on the potential energy surface. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, single-molecule properties in the gas phase, Molecular Dynamics (MD) simulations model the dynamic behavior of atoms and molecules over time. pitt.eduresearchgate.net MD uses classical mechanics to solve the equations of motion for a system, allowing for the study of larger systems (e.g., a molecule in a solvent box) over longer timescales (nanoseconds to microseconds). mdpi.comnih.gov

For this compound, MD simulations would be useful for:

Intermolecular Interactions: By simulating the molecule in a condensed phase (either as a pure liquid or in solution), MD can provide detailed information about intermolecular forces. mdpi.com Analysis of radial distribution functions (RDFs) can reveal the average distances and coordination numbers between different atoms, showing how molecules of this compound pack together or how solvent molecules arrange around it. mdpi.com This is crucial for understanding its physical properties like solubility and boiling point.

Applications of 3 Ethynyl 4 Methylthiophene in Advanced Materials Research

Role as a Monomer in the Synthesis of Conjugated Polymers and Oligomers

3-Ethynyl-4-methylthiophene (B6153949) serves as a critical monomer for creating π-conjugated polymers and oligomers, materials of significant interest for their electronic and optical properties. mit.eduacs.org The presence of the thiophene (B33073) ring provides the core conjugated backbone, while the methyl and ethynyl (B1212043) substituents offer avenues for tuning solubility, morphology, and electronic characteristics, as well as for post-polymerization functionalization.

The polymerization of this compound can be achieved through various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming the carbon-carbon bonds necessary for conjugated polymer backbones. nih.gov Methods such as Kumada catalyst-transfer polycondensation (KCTP), Stille coupling, and Sonogashira coupling are commonly employed for synthesizing polythiophenes and related conjugated polymers. nih.govnih.govmdpi.com

In a typical synthesis of the homopolymer, Poly(this compound), a dihalogenated derivative of the monomer, such as 2,5-dibromo-3-ethynyl-4-methylthiophene, would be used. The polymerization can proceed via mechanisms like Grignard Metathesis (GRIM) polymerization, where the monomer is treated with a Grignard reagent followed by the addition of a nickel catalyst, such as Ni(dppp)Cl2. cmu.eduntu.edu.tw This method is well-established for producing regioregular poly(3-alkylthiophene)s. cmu.edu

Copolymers can be designed by introducing other compatible monomers into the polymerization reaction. For instance, copolymerization with monomers like 4,7-dibromo-5,6-difluorobenzo[c] cmu.edursc.orgacs.orgthiadiazole via Stille cross-coupling could create donor-acceptor (D-A) type polymers. nih.gov The ethynyl group on the this compound unit provides a site for further reactions, such as "click chemistry," enabling the synthesis of complex architectures like block copolymers. nih.gov

Table 1: Potential Polymerization Methods for this compound

Polymerization Method Typical Catalyst/Reagents Monomer Precursor Key Features
Grignard Metathesis (GRIM) Alkyl Grignard reagent, Ni(dppp)Cl₂ 2,5-Dibromo-3-ethynyl-4-methylthiophene Produces high molecular weight, regioregular polymers. cmu.edu
Stille Coupling Pd(PPh₃)₄ Distannylated or dihalogenated thiophene Versatile for creating copolymers with various aromatic units. nih.gov
Sonogashira Coupling Pd(PPh₃)₂Cl₂/CuI, Base Dihalogenated thiophene and a diethynyl comonomer Incorporates acetylene (B1199291) linkages directly into the polymer backbone. mdpi.com
Kumada Catalyst-Transfer Polycondensation (KCTP) Ni(dppp)Cl₂ 2-Bromo-5-magnesio-3-ethynyl-4-methylthiophene Chain-growth mechanism allowing for control over molecular weight and low dispersity. nih.govresearchgate.net

The performance of polythiophene-based materials is critically dependent on their structural uniformity, particularly regioregularity and molecular weight. rsc.org Regioregularity refers to the specific orientation of the monomer units within the polymer chain. For a 3-substituted thiophene, couplings can occur as head-to-tail (HT), head-to-head (HH), or tail-to-tail (TT). cmu.edu A high percentage of HT couplings leads to a more planar polymer backbone, which enhances π-conjugation, improves crystallinity, and results in superior electronic properties. nih.govcmu.edu In contrast, HH couplings introduce steric hindrance, causing the thiophene rings to twist and disrupting conjugation. cmu.edu

Several synthetic strategies have been developed to achieve high regioregularity. The McCullough and Rieke methods were early breakthroughs in synthesizing regioregular poly(3-alkylthiophene)s. cmu.edu The Grignard Metathesis (GRIM) method is also highly effective and can be performed at room temperature. cmu.edu Catalyst-transfer polycondensation, particularly using nickel catalysts like Ni(dppp)Cl₂, is a chain-growth polymerization that not only produces highly regioregular P3HT (poly(3-hexylthiophene)) but also allows for precise control over molecular weight and results in low polydispersity. rsc.orgresearchgate.net

Control over molecular weight is essential as it influences the polymer's solubility, processability, and mechanical properties. nih.gov In chain-growth polymerizations like KCTP, the molecular weight can be controlled by adjusting the monomer-to-catalyst ratio. researchgate.net Other techniques involve the use of chain transfer agents or manipulating reaction conditions to regulate chain growth and termination steps. rsc.orgrsc.org

A key advantage of using this compound is the ability to create π-conjugated systems with tunable properties. The electronic and optical characteristics of conjugated polymers, such as their band gap, are determined by the molecular structure. researchgate.netresearchgate.net Introducing ethynylene (–C≡C–) or ethynylene-thiophene spacers into a polymer backbone can lead to more planar structures and red-shifted absorption maxima compared to polymers with only thiophene linkers. mdpi.com

The properties of polymers derived from this compound can be tuned in several ways:

Structural Modification : The inherent structure with both methyl and ethynyl groups influences the polymer's conformation and electronic landscape. The methyl group aids solubility, while the ethynyl group can extend conjugation or be used for further functionalization.

Copolymerization : Creating copolymers with various electron-donating or electron-accepting units allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the polymer's band gap and absorption spectrum. rsc.org

Regioregularity : As discussed, controlling the regioregularity to achieve highly HT-coupled polymers enhances planarity and π-orbital overlap, which typically narrows the band gap and improves charge carrier mobility. rsc.org

Post-Polymerization Modification : The ethynyl group is a versatile functional handle. It can undergo a variety of chemical reactions, such as Sonogashira coupling or "click" reactions, after the main polymer backbone has been formed. This allows for the attachment of various functional side chains, which can alter the polymer's electronic properties, solubility, and self-assembly behavior. nih.gov

These strategies enable the rational design of materials with optimized properties for specific applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govntu.edu.tw

Precursor for Carbon-Rich Architectures and Nanomaterials

The ethynyl functionality of this compound makes it an excellent precursor for the synthesis of carbon-rich materials. researchgate.net Alkynes and oligoynes are high-energy, carbon-rich building blocks used to construct diverse carbon nanomaterials and polycyclic aromatic frameworks. researchgate.netepfl.ch

Graphynes are two-dimensional carbon allotropes, similar to graphene, but containing both sp²- and sp-hybridized carbon atoms. researchgate.net This results in a structure with acetylenic linkages connecting aromatic rings. The structure and electronic properties of graphynes can vary significantly depending on the arrangement and number of these linkages. researchgate.netresearchgate.net

This compound is a promising precursor for synthesizing graphyne-like materials or extended two-dimensional molecular frameworks. Through appropriate polymerization and cross-linking reactions initiated thermally or photochemically, the ethynyl groups can react to form a cross-conjugated network. researchgate.net The thiophene units would be incorporated into this 2D sheet, creating a heteroatomic graphyne analogue. The presence of sulfur atoms and methyl groups would be expected to modulate the electronic properties and stacking behavior of the resulting 2D material, differentiating it from pure carbon graphyne.

Oligoyne derivatives are actively studied for their potential as molecular wires due to their rigid, linear structure and extended π-conjugation. epfl.ch this compound can be used as a fundamental building block in the synthesis of such wire-like structures. Using iterative coupling methodologies, such as repeated Sonogashira or Negishi coupling reactions, it is possible to link multiple this compound units together, potentially with other aromatic spacers, to construct well-defined, rigid-rod oligomers and polymers. mdpi.comepfl.ch These molecular wires could find applications in molecular electronics, where the transport of charge along a single molecule is a key objective.

Integration into Organic Electronic and Photovoltaic Devices (Research Focus)

Thiophene-based molecules are foundational components in organic electronics due to their excellent semiconducting properties and chemical stability. The incorporation of both ethynyl and methyl groups onto the thiophene backbone in this compound is expected to modulate its electronic characteristics, making it a tailored building block for organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices.

In the design of organic electronic devices, particularly organic solar cells, a donor-acceptor (D-A) architecture is commonly employed to facilitate efficient charge separation. rsc.orgnih.gov Thiophene and its derivatives are often used as the electron-donating component due to their electron-rich nature. rsc.orgmdpi.com The incorporation of an ethynyl linker into polymer backbones has been shown to influence the optoelectronic properties and planarity of the resulting materials, which is crucial for device performance. mdpi.com

The electronic properties of D-A co-oligomers can be systematically tuned. For instance, studies on thiophene-1,2,3-triazole co-oligomers—formed from terminally ethynylated thiophenes—demonstrate how molecular structure affects the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net The HOMO-LUMO gap, which determines the material's absorption spectrum, can be precisely controlled through chemical design. researchgate.net Given its structure, this compound could serve as a valuable donor building block, with its HOMO and LUMO levels influenced by the combined electronic effects of the methyl and ethynyl substituents.

To illustrate the typical electronic properties of such systems, the following interactive table presents data for a series of related donor-acceptor co-oligomers based on ethynyl-thiophenes.

Table 1: Optoelectronic Properties of Exemplary Thiophene-Triazole Co-Oligomers Data for related compounds illustrating typical properties.

Compound Name HOMO (eV) LUMO (eV) Optical Band Gap (eV)
1,4-Bis((4-(thien-2-yl)-1H-1,2,3-triazol-1-yl)methyl)benzene -5.72 -2.31 3.41
1,4-Bis(4-(thien-2-yl)-1H-1,2,3-triazol-1-yl)butane -5.81 -2.25 3.56
1,4-Bis(4-(thien-3-yl)-1H-1,2,3-triazol-1-yl)butane -6.14 -2.10 4.04
1,4-Bis(4-(bithien-2-yl)-1H-1,2,3-triazol-1-yl)butane -5.60 -2.35 3.25

Note: HOMO values were determined from the onset of oxidation with the internal reference Fc/Fc+ set to -5.1 eV. LUMO values were calculated from the optical band gaps. Data sourced from studies on thiophene-1,2,3-triazole co-oligomers. researchgate.net

Ligand Design in Organometallic Chemistry and Catalysis

The thiophene moiety, with its sulfur heteroatom and π-electron system, can coordinate with transition metals, making its derivatives valuable as ligands in organometallic chemistry. bohrium.com The presence of an ethynyl group provides an additional site for coordination or further reaction, enhancing the versatility of this compound in this domain.

Thiophenes can react with transition metal complexes in various ways, leading to products where the thiophene is coordinated to the metal. bohrium.com The specific mode of coordination depends on the metal center and its existing ligands. bohrium.com For example, thiophene-dithiolate ligands readily form stable complexes with metals like gold, nickel, cobalt, and platinum, typically resulting in a square planar geometry. ulisboa.ptresearchgate.net Research on tetramethylthiophene complexes with ruthenium and osmium further demonstrates the rich coordination chemistry of thiophene derivatives. ucl.ac.uk The this compound molecule could potentially coordinate to a metal center through its sulfur atom, its π-system, or the triple bond of the ethynyl group, making it a versatile ligand for designing novel organometallic structures. nih.gov

Ethynyl-thiophene scaffolds are valuable precursors in the synthesis of more complex molecules and materials, particularly through metal-catalyzed cross-coupling reactions. researchgate.netespublisher.comespublisher.com The terminal alkyne of the ethynyl group is highly reactive in reactions like the Sonogashira coupling, which is a powerful tool for forming carbon-carbon bonds. This reactivity allows for the construction of larger, conjugated systems that can serve as components of novel catalysts or advanced materials. The development of asymmetric catalytic systems for the functionalization of thiophenes highlights the importance of designing specific thiophene-based substrates and catalysts to achieve high yields and enantioselectivities. rsc.org While direct catalytic applications of this compound itself are not widely reported, its structure is emblematic of the ethynyl-thiophene scaffolds that are crucial in modern synthetic and catalytic chemistry. researchgate.net

Luminescent Materials and Sensor Development (Chemical Basis)

Thiophene-based π-conjugated molecules are known for their interesting photophysical properties, including strong fluorescence, which makes them prime candidates for use in luminescent materials and chemical sensors. acs.orgresearchgate.net The electronic and optical properties of these materials can be finely tuned through chemical modification of the thiophene ring.

The basis for the luminescence in these compounds lies in their extended π-conjugated systems, which lower the energy required for electronic excitation and allow for the emission of light upon relaxation. The emission wavelength and fluorescence quantum yield are sensitive to the molecular structure and the local environment. rsc.orgresearchgate.net For instance, the introduction of different substituents can alter the HOMO-LUMO gap, leading to shifts in the absorption and emission spectra. beilstein-journals.org

This principle is the foundation for creating chemical sensors. A thiophene-based fluorescent molecule can be designed to interact with a specific analyte (e.g., a metal ion or an anion). mdpi.comresearchgate.net This interaction can cause a change in the fluorophore's electronic structure, leading to a detectable change in its fluorescence, such as quenching (turning off) or enhancement (turning on) of the emission. researchgate.net The combination of a thiophene core with functional groups like the ethynyl and methyl moieties in this compound provides a scaffold that could be developed into selective and sensitive fluorescent chemosensors. mdpi.com

Future Research Directions and Emerging Paradigms for 3 Ethynyl 4 Methylthiophene Research

Exploration of Sustainable and Green Chemistry Approaches for Synthesis

The future synthesis of 3-ethynyl-4-methylthiophene (B6153949) and its derivatives is increasingly steering towards sustainable and green chemistry principles to minimize environmental impact. jddhs.comjddhs.comresearchgate.net Traditional synthetic routes often rely on harsh reagents and generate significant waste. jddhs.com Emerging research focuses on atom-economical methods that maximize the incorporation of starting materials into the final product.

Key green approaches applicable to thiophene (B33073) synthesis include:

Metal-Free Catalysis: Shifting away from heavy metal catalysts to metal-free reaction conditions is a primary goal. nih.gov This minimizes the risk of metal toxicity and contamination in the final products, which is particularly crucial for biomedical applications. nih.gov

Alternative Sulfur Sources: The use of elemental sulfur or potassium sulfide (B99878) as the sulfur source in cyclization reactions represents a more environmentally benign approach compared to traditional sulfur-containing reagents. nih.govresearchgate.net

Energy-Efficient Techniques: The adoption of methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption. mdpi.com Continuous flow processing is another promising technique that offers better control over reaction parameters and reduces waste. jddhs.comjddhs.com

Benign Solvents: Research is focused on replacing hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or bio-derived solvents, to reduce the environmental footprint of the synthesis process. jddhs.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Thiophene Derivatives

Feature Traditional Synthesis Green Chemistry Approach
Catalysts Often heavy-metal based (e.g., Palladium, Copper) Metal-free catalysts, biocatalysis
Solvents Hazardous organic solvents Water, bio-solvents, solvent-free conditions
Energy Input High-temperature, long reaction times Microwave-assisted, flow chemistry
Atom Economy Often lower, with stoichiometric byproducts High, maximizing reactant incorporation
Waste Profile Significant hazardous waste generation Minimized waste, easier disposal

Development of Highly Efficient and Selective Catalytic Processes for Functionalization

The dual functionality of this compound—the thiophene ring and the ethynyl (B1212043) group—provides multiple sites for chemical modification. Future research will heavily depend on the development of catalytic processes that can functionalize these sites with high efficiency and regioselectivity.

C-H Activation: Direct C-H activation and alkynylation of the thiophene ring is a powerful strategy that avoids the need for pre-functionalized starting materials, such as halogenated thiophenes. nih.gov Catalyst-controlled methods are being developed to selectively target either the C2 or C5 position of the thiophene ring, allowing for precise structural diversification. nih.gov

Ethynyl Group Transformations: The ethynyl group is a versatile handle for a wide range of reactions. Highly efficient catalytic processes for reactions such as Sonogashira cross-coupling, "click" chemistry (cycloadditions), and hydrofunctionalization will be crucial for elongating the conjugated system or attaching other functional moieties.

Asymmetric Catalysis: For applications in pharmaceuticals and chiral materials, the development of catalytic asymmetric methods is essential. This includes the dearomatization of the thiophene ring or the creation of atropisomers (axially chiral molecules), which have been explored for other thiophene systems. nih.govrsc.org

Advanced Materials beyond Current Applications

While thiophene derivatives are well-established in organic electronics, the unique structure of this compound opens doors to more advanced and "intelligent" materials. bohrium.comresearchgate.net

Stimuli-Responsive Materials: These "smart" materials can change their properties in response to external stimuli like light, pH, or temperature. nih.govnih.gov By incorporating this compound into polymers, it may be possible to create materials whose electronic or optical properties can be reversibly switched, with applications in sensors and actuators. nih.govrsc.org

Bio-Integrated Materials: The development of thiophene-based materials that can safely and effectively interface with biological systems is a major frontier. rsc.org This includes designing biocompatible polymers for drug delivery, tissue engineering scaffolds, and biosensors. researchgate.net The chemical handles on this compound allow for the attachment of biomolecules to create these functional bio-integrated systems.

Integration with Machine Learning and Artificial Intelligence for Predictive Research in Chemical Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and optimization of new molecules and materials derived from this compound. jetir.org These computational tools can analyze vast datasets to predict properties and reaction outcomes, accelerating the research and development cycle. nih.govproquest.com

Potential applications include:

Retrosynthesis Prediction: AI algorithms can propose novel and efficient synthetic routes to complex derivatives of this compound, helping chemists overcome synthetic challenges. chemrxiv.orgengineering.org.cn

Reaction Condition Optimization: ML models can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and selectivity of a desired transformation, reducing the need for extensive experimental screening. acs.orgnih.gov

Property Prediction: By training on existing data, ML models can predict the electronic, optical, and biological properties of new, yet-to-be-synthesized derivatives. researchgate.net This allows for the in silico screening of vast virtual libraries to identify the most promising candidates for specific applications, such as new drug leads or materials for organic electronics. nih.govazolifesciences.com

Cross-Disciplinary Research Synergies

The future impact of this compound will be significantly enhanced through collaborations that bridge chemistry with other scientific fields.

Interface with Nanotechnology: Thiophene-based molecules are crucial building blocks for nanomaterials used in electronics and optoelectronics. researchgate.netthieme-connect.com The defined structure of this compound makes it an ideal candidate for creating self-assembled monolayers on surfaces or for constructing molecular wires and switches in nanoscale electronic devices. acs.org Its derivatives could also be used to create functional nanoparticles for biomedical imaging and therapy. researchgate.net

Theoretical Physics and Quantum Chemistry: Advanced computational modeling based on quantum mechanics is essential for understanding the fundamental electronic and structural properties of molecules and materials. nih.gov Theoretical studies can predict how the arrangement of this compound units in a polymer or crystal will affect charge transport, light absorption, and emission. nih.gov This synergy allows for a rational, theory-driven design of new materials with tailored properties.

Addressing Synthetic and Methodological Challenges for Broader Research Impact

To fully realize the potential of this compound, several key synthetic and methodological hurdles must be overcome.

Regioselective Synthesis: Developing robust and scalable methods for the synthesis of polysubstituted thiophenes, where each substituent is placed in a specific position, remains a significant challenge. rsc.orgnih.govresearchgate.net Achieving precise control over the substitution pattern of the thiophene ring is critical for fine-tuning the properties of the final material. beilstein-journals.org

Scalability and Purity: Many novel synthetic methods work well on a small laboratory scale but are difficult to scale up for industrial production. Future research must focus on developing synthetic routes that are not only efficient and selective but also practical for producing large quantities of high-purity material, which is essential for electronic applications. nbinno.com

Functional Group Compatibility: Catalytic and synthetic methods must be tolerant of a wide range of functional groups. This allows for the late-stage modification of complex molecules, which is a powerful strategy in drug discovery and materials science. nih.gov

By focusing on these emerging research directions, the scientific community can pave the way for new discoveries and applications based on the this compound scaffold, contributing to advancements in sustainable technology, medicine, and materials science.

Q & A

Q. Table 1: Key Physicochemical Properties of this compound

PropertyValue/DescriptionReference
Molecular FormulaC7H6S
Molecular Weight138.19 g/mol
Boiling Point~180–190°C (estimated)
SolubilitySoluble in DCM, THF; insoluble in H2O
Hazard ClassificationSkin/Eye Irritant (Category 2)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.